1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
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Overview
Description
1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex organic compound with a unique structure that includes a benzo[b]fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multi-step organic reactions. One common approach is to start with a benzo[b]fluorene precursor, which is then functionalized through a series of reactions including alkylation, sulfonation, and cyclization. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring is attacked by electrophiles such as nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitronium tetrafluoroborate in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It is explored for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]fluorene Derivatives: Compounds with similar benzo[b]fluorene cores but different substituents.
Indenofluorenes: These compounds share a similar polycyclic aromatic structure and are used in organic electronics.
Uniqueness
1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
896813-52-8 |
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Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
15-(2-methoxyethylsulfanyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2)7-12-10(8-22-17)6-11-13-14(23-15(11)20-12)16(19-9-18-13)24-5-4-21-3/h6,9H,4-5,7-8H2,1-3H3 |
InChI Key |
LUOHIRSLSMQFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCCOC)C |
solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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